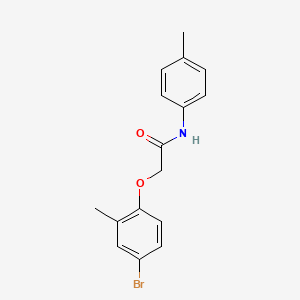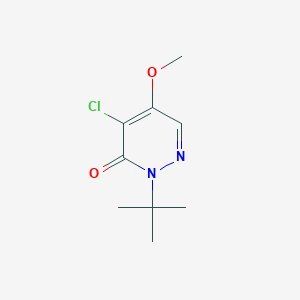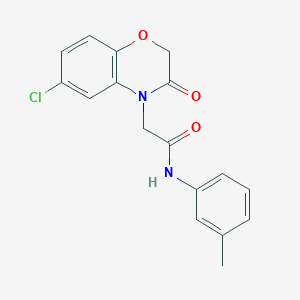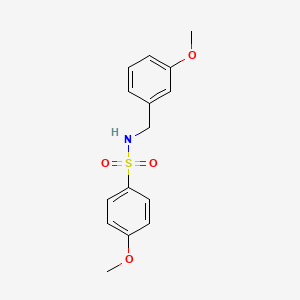
2-(4-bromo-2-methylphenoxy)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-methylphenoxy)-N-(4-methylphenyl)acetamide is a chemical compound that is widely used in scientific research. It is commonly referred to as BMAA and is a member of the acetamide family. BMAA has been the subject of extensive research due to its potential applications in various fields such as medicine, pharmacology, and neuroscience.
科学的研究の応用
BMAA has been widely used in scientific research due to its potential applications in various fields such as medicine, pharmacology, and neuroscience. BMAA has been shown to have neurotoxic effects, making it a valuable tool in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BMAA has also been used in the development of new drugs for the treatment of these diseases.
作用機序
BMAA acts as an excitatory amino acid and has been shown to activate glutamate receptors in the brain. This activation leads to an influx of calcium ions into neurons, which can cause cell death. BMAA has also been shown to inhibit the activity of enzymes that are involved in the synthesis of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
BMAA has been shown to have a range of biochemical and physiological effects. It has been shown to cause oxidative stress, which can lead to cell damage and death. BMAA has also been shown to cause mitochondrial dysfunction, which can lead to energy depletion and cell death. BMAA has been shown to cause protein misfolding, which can lead to the formation of toxic aggregates that are associated with neurodegenerative diseases.
実験室実験の利点と制限
BMAA has several advantages for use in lab experiments. It is a potent neurotoxin and can be used to induce neurodegeneration in animal models. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, BMAA has several limitations. It is highly toxic and can be dangerous to handle, requiring careful handling and disposal. BMAA is also not specific to any particular receptor or enzyme, making it difficult to use in targeted studies.
将来の方向性
There are several future directions for research involving BMAA. One area of interest is the development of new drugs for the treatment of neurodegenerative diseases. BMAA has been shown to have neurotoxic effects, making it a potential target for drug development. Another area of interest is the study of the effects of BMAA on other systems in the body, such as the immune system and the gut microbiome. Finally, there is a need for further research into the mechanisms of action of BMAA, including its effects on specific receptors and enzymes in the brain.
合成法
BMAA can be synthesized using various methods, including the reaction of 2-(4-bromo-2-methylphenoxy) acetic acid with 4-methylphenylamine. The reaction is carried out in the presence of a catalyst such as N,N'-dimethylformamide (DMF) and triethylamine (TEA) in a solvent such as dichloromethane (DCM). The resulting product is then purified using column chromatography to obtain pure BMAA.
特性
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-3-6-14(7-4-11)18-16(19)10-20-15-8-5-13(17)9-12(15)2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAABVNILXJVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)

![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide](/img/structure/B5819954.png)
![N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5819968.png)
![diethyl 5-{[(2,6-dimethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819974.png)
![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5819977.png)
![N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide](/img/structure/B5819983.png)


![2-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B5819998.png)